molecular formula C8H15N3 B13206445 1-butyl-4-methyl-1H-pyrazol-3-amine

1-butyl-4-methyl-1H-pyrazol-3-amine

Katalognummer: B13206445
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: WBWGYXQVRIKDTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Butyl-4-methyl-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by its butyl and methyl substituents at the 1 and 4 positions, respectively, and an amine group at the 3 position. It is a white crystalline solid that is soluble in organic solvents like ethanol and dimethyl sulfoxide.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Butyl-4-methyl-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the reaction of 1-butyl-3-methyl-1H-pyrazole with ammonia or an amine source under suitable conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps like distillation and crystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Butyl-4-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various alkyl halides or acyl chlorides; reactions often require a base like triethylamine.

Major Products:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-Butyl-4-methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized as an intermediate in the production of dyes, agrochemicals, and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-butyl-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, modulating their function and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-Butyl-3-methyl-1H-pyrazol-5-amine
  • 1-Ethyl-4-methyl-1H-pyrazol-5-amine
  • 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine

Uniqueness: 1-Butyl-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and methyl groups at specific positions influences its reactivity and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H15N3

Molekulargewicht

153.22 g/mol

IUPAC-Name

1-butyl-4-methylpyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-3-4-5-11-6-7(2)8(9)10-11/h6H,3-5H2,1-2H3,(H2,9,10)

InChI-Schlüssel

WBWGYXQVRIKDTB-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C=C(C(=N1)N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.